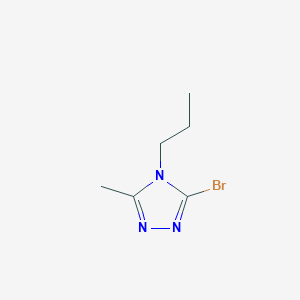
3-Bromo-5-methyl-4-propyl-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-methyl-4-propyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered ring structures containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a bromine atom at the third position, a methyl group at the fifth position, and a propyl group at the fourth position of the triazole ring. The molecular formula of this compound is C6H10BrN3, and it has a molecular weight of 204.07 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methyl-4-propyl-4H-1,2,4-triazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-bromo-5-methyl-1H-1,2,4-triazole with propyl bromide in the presence of a base such as potassium carbonate can yield the desired compound . The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-methyl-4-propyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile at moderate temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted triazoles with different functional groups replacing the bromine atom.
Oxidation and Reduction: Products include triazole oxides and dehalogenated triazoles.
Applications De Recherche Scientifique
3-Bromo-5-methyl-4-propyl-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds
Mécanisme D'action
The mechanism of action of 3-Bromo-5-methyl-4-propyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The presence of the bromine atom and the triazole ring structure plays a crucial role in its binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5-methyl-1H-1,2,4-triazole: Similar structure but lacks the propyl group.
5-Bromo-3-methyl-1H-1,2,4-triazole: Similar structure but with different substitution pattern.
3-Bromo-4-methyl-4H-1,2,4-triazole: Similar structure but with different alkyl group.
Uniqueness
3-Bromo-5-methyl-4-propyl-4H-1,2,4-triazole is unique due to the specific combination of substituents on the triazole ring. The presence of the propyl group at the fourth position imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C6H10BrN3 |
|---|---|
Poids moléculaire |
204.07 g/mol |
Nom IUPAC |
3-bromo-5-methyl-4-propyl-1,2,4-triazole |
InChI |
InChI=1S/C6H10BrN3/c1-3-4-10-5(2)8-9-6(10)7/h3-4H2,1-2H3 |
Clé InChI |
CVZOHDBHLRPRBV-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(=NN=C1Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methoxy-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B12819026.png)

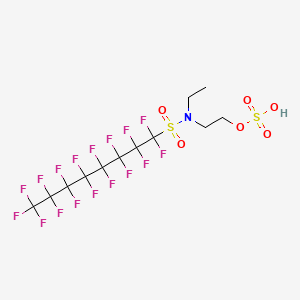
![[5-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol](/img/structure/B12819050.png)
![1-[2-(1,1-Dioxothietan-3-yl)ethyl]guanidine](/img/structure/B12819055.png)
![[3-Ethoxy-4-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B12819056.png)
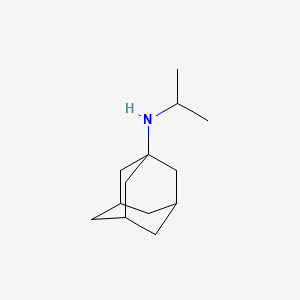
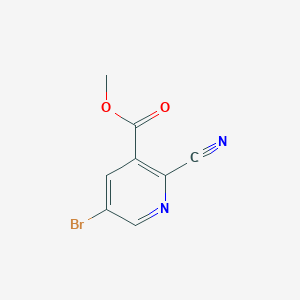
![(3R,3aR,4S,4aR,7R,8aR,9aR)-7-((ethoxycarbonyl)amino)-3-methyl-1-oxododecahydronaphtho[2,3-c]furan-4-carboxylicacid](/img/structure/B12819073.png)
![4-Hydroxy-1,2-dimethyl-1H-benzo[d]imidazol-7(7aH)-one](/img/structure/B12819076.png)
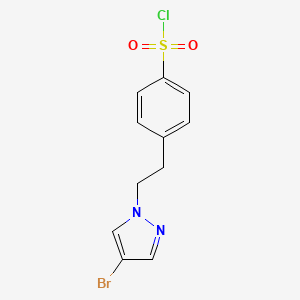
![5-Hydroxy-2,3-dimethoxy-7h-benzo[c]fluoren-7-one](/img/structure/B12819086.png)
![5-Amino-1H-benzo[d]imidazol-4-ol](/img/structure/B12819094.png)
